molecular formula C2H6N2O3 B3343298 Ammonium oxamate CAS No. 516-00-7

Ammonium oxamate

Cat. No.: B3343298
CAS No.: 516-00-7
M. Wt: 106.08 g/mol
InChI Key: NGARWWRAFUCMAE-UHFFFAOYSA-N
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Description

Ammonium oxamate (CAS 516-00-7) is the ammonium salt of oxamic acid with the molecular formula C2H6N2O3 and a molecular weight of 106.08 g/mol . This research compound is a well-characterized and potent inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis . By competitively inhibiting LDHA—the enzyme responsible for the conversion of pyruvate to lactate—this compound effectively blocks this critical step in the glycolytic pathway, leading to a reduction in intracellular lactate production . This fundamental mechanism underpins its extensive research value in oncology. Studies demonstrate its utility in investigating cancer metabolism, particularly in glioblastoma, where it has been shown to suppress cancer stem cell properties, inhibit epithelial-mesenchymal transition (EMT), delay DNA repair, induce cellular senescence, and exhibit radiosensitizing effects, thereby enhancing the efficacy of treatments like CAR-T cell therapy . Beyond oncology, this compound is a vital tool in metabolic disease research. In vivo studies in db/db mice, a model for type 2 diabetes, have shown that it improves glycemic control and insulin sensitivity by inhibiting lactate production in adipose tissue and skeletal muscle . The compound also finds application in materials science, where it serves as a precursor for the synthesis of high-purity materials, such as ammonium aluminum oxalate, which is used in the production of specialty alumina . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

516-00-7

Molecular Formula

C2H6N2O3

Molecular Weight

106.08 g/mol

IUPAC Name

azanium;oxamate

InChI

InChI=1S/C2H3NO3.H3N/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H3

InChI Key

NGARWWRAFUCMAE-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)N.N

Canonical SMILES

C(=O)(C(=O)[O-])N.[NH4+]

Other CAS No.

516-00-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium oxamate can be synthesized through the reaction of oxamic acid with ammonium hydroxide. The reaction typically involves dissolving oxamic acid in water and then adding ammonium hydroxide to the solution. The mixture is then allowed to crystallize, forming this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting oxalic acid with ammonium carbonate. The reaction is carried out in an aqueous environment, and the resulting solution is then evaporated to obtain the crystalline product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Depending on the oxidizing agent, products can include carbon dioxide and nitrogen oxides.

    Reduction Products: Ammonium oxalate and other reduced forms of the compound.

    Substitution Products: Various substituted oxamates depending on the substituent introduced.

Scientific Research Applications

Conservation of Historical Materials

1.1 Stone Restoration

Ammonium oxamate has been investigated as a protective and consolidating agent for calcareous stone substrates. A notable study focused on ammonium N-phenyloxamate (AmPhOxam), which was synthesized and characterized through various spectroscopic methods. The treatment of naturally weathered marble and limestone with hydro-alcoholic solutions of AmPhOxam demonstrated significant improvements in the stones' structural integrity. Measurements indicated a reduction in porosity and an increase in the formation of protective layers of calcium salts on treated surfaces, enhancing their durability against environmental degradation .

1.2 Ammonium Oxalate Treatments

This compound is closely related to ammonium oxalate, which has been extensively used for the consolidation of porous limestone. Studies have shown that ammonium oxalate treatments can improve the acid resistance of stone materials by facilitating the formation of calcium oxalate patinas that enhance surface hardness while maintaining water transport properties . The interactions between ammonium oxalate and calcium carbonate result in beneficial by-products, such as whewellite, which contribute to the protective qualities of treated stones.

Extraction Processes

2.1 Pectin Extraction

Recent research has explored the use of this compound in optimizing pectin extraction from sunflower heads. By employing response surface methodology, researchers determined optimal extraction conditions that maximized pectin yield through the use of ammonium oxalate as a solvent. The findings indicated that ammonium oxalate effectively transformed insoluble calcium pectate into soluble forms, significantly enhancing extraction efficiency . This application highlights the compound's potential in food science and bioprocessing.

Material Science Applications

3.1 Protective Coatings

The unique properties of this compound derivatives have led to their exploration as protective coatings for various substrates. Studies indicate that these compounds can form stable protective layers on surfaces, providing resistance to environmental factors such as moisture and pollutants. For instance, treatments with this compound have shown promise in creating durable coatings that can be applied to both organic and inorganic materials .

Case Studies and Data Analysis

Application AreaStudy ReferenceKey Findings
Stone Restoration AmPhOxam treatment reduced porosity by 10% and improved structural integrity of marble and limestone.
Pectin Extraction Optimized conditions yielded 7.36% pectin from sunflower heads using ammonium oxalate at specific concentrations.
Protective Coatings This compound derivatives formed stable protective layers on various substrates, enhancing durability against environmental stressors.

Mechanism of Action

Ammonium oxamate exerts its effects primarily through the inhibition of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. By inhibiting this enzyme, this compound disrupts the metabolic pathways that rely on lactate production, which can be particularly useful in cancer research where lactate production is often upregulated.

Comparison with Similar Compounds

Structural and Functional Analogues

Ammonium oxamate belongs to a family of ammonium monosubstituted oxamic acid derivatives. Below is a comparative analysis of its closest analogues:

Compound Substituent (R) Solubility (w/w) Hydrolysis Rate Key Applications
This compound –NH₂ 16.5% (1.0 M) Moderate Stone consolidation, enzyme inhibition
Ammonium oxalate –OH 5% (0.4 M) Fast Stone conservation, analytical chemistry
Ammonium N-phenyloxamate (AmPhOxam) –Ph (aromatic) <5% Slow Limited use due to poor solubility
Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam) –CH₂(C₅H₄N) (basic heterocycle) 16.5% (1.0 M) Moderate-Fast High-efficiency stone protection
Ammonium monoalkyloxamates (AmMeOx, AmEtOx) –CH₃, –CH₂CH₃ 8–10% Moderate Intermediate solubility for coatings

Solubility and Stability

  • Ammonium oxalate ((NH₄)₂C₂O₄) has lower solubility (5% w/w) than this compound, limiting its use in concentrated treatments .
  • AmPicOxam matches this compound’s solubility (16.5% w/w) but exhibits enhanced stability due to its pyridin-2-ylmethyl group, which neutralizes solution acidity (pH ~5.5 vs. 3.75 for this compound) .
  • AmPhOxam ’s aromatic substituent reduces solubility (<5% w/w) and slows hydrolysis, making it impractical for rapid stone consolidation .

Efficacy in Stone Conservation

  • This compound forms CaOx coatings 10–20 μm thick, reducing porosity by 30% in Carrara marble .
  • AmPicOxam outperforms ammonium oxalate, producing thicker coatings (25–35 μm) and improving substrate cohesion by 40% due to higher solubility and optimized Ca²⁺ binding .
  • Ammonium monoalkyloxamates (AmMeOx, AmEtOx) yield thinner coatings (5–15 μm) and are less effective for high-porosity limestone .

Biochemical Interactions

  • Oxamate (NH₂C(O)COO⁻) is a competitive inhibitor of lactate dehydrogenase (LDH), with an IC₅₀ ~3 mM in Bacillus rettgeri .
  • This compound ’s fluorescence quenching efficiency (Stern–Volmer constant, Ksv = 16 M⁻¹) surpasses malonamide (Ksv = negligible) and matches oxamide derivatives, attributed to direct conjugation of amide and carboxylate groups .

Hydrolysis and Reactivity

  • This compound hydrolyzes to release oxalate and ammonium ions, a process accelerated in alkaline environments (e.g., CaCO₃-rich stone) .
  • AmPicOxam ’s hydrolysis is pH-dependent, with faster kinetics in neutral conditions, enabling controlled CaOx deposition without damaging substrates .

Stone Conservation

  • This compound and AmPicOxam are preferred for marble and limestone due to balanced solubility and reactivity. Field tests show a 50% reduction in water absorption and improved mechanical strength after treatment .
  • Ammonium oxalate is less effective but remains cost-effective for low-budget projects .

Enzymatic Inhibition

  • Oxamate derivatives inhibit LDH in pathogens like Borrelia burgdorferi (IC₅₀ ~3 mM), though high doses are required for antimicrobial efficacy .

Biological Activity

Ammonium oxamate is a derivative of oxamic acid, known for its various biological activities, particularly in the fields of biochemistry and environmental science. This article explores its biological activity, focusing on its mechanisms of action, applications in various studies, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its role as an inhibitor of certain enzymes and its potential therapeutic applications. It has been studied for its effects on cellular processes and its interactions with various biological systems.

  • Enzyme Inhibition :
    • This compound acts as an inhibitor of the enzyme lactate dehydrogenase (LDH) , which plays a crucial role in the conversion of pyruvate to lactate. This inhibition can affect metabolic pathways, particularly in cancer cells that rely on anaerobic glycolysis.
  • Antioxidant Properties :
    • Research indicates that this compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly relevant in studies focused on protecting cells from damage caused by reactive oxygen species (ROS).

In Vitro Studies

In vitro experiments have demonstrated the biological activity of this compound across various cell lines:

  • Cancer Cell Lines : Studies have shown that this compound can inhibit the proliferation of cancer cell lines by disrupting their metabolic pathways. For instance, it has been observed that this compound treatment leads to reduced lactate production in tumor cells, suggesting a shift in energy metabolism .
  • Microbial Activity : Research involving anaerobic bacteria has highlighted the role of this compound in modulating microbial communities. It has been used to study the effects on bacterial strains involved in nitrogen cycling, showcasing its potential in environmental applications .

Case Studies

  • Restoration of Historical Stone Substrates :
    • A study investigated the use of this compound as a treatment for marble and limestone substrates. The results indicated that this compound could effectively consolidate these materials while minimizing adverse effects such as increased porosity .
  • Pectin Extraction :
    • In agricultural research, this compound was employed to optimize the extraction of pectin from sunflower heads. The extracted pectin demonstrated significant antioxidant properties, highlighting the compound's versatility beyond traditional applications .

Table 1: Biological Effects of this compound

Study FocusCell Type/OrganismKey FindingsReference
Enzyme InhibitionCancer Cell LinesReduced lactate production
Antioxidant ActivityVarious Cell LinesMitigation of oxidative stress
Microbial Community ModulationAnaerobic BacteriaAltered metabolic pathways
Restoration of Stone SubstratesMarble and LimestoneEffective consolidation with minimal porosity increase

Q & A

Q. What is the primary biochemical mechanism of ammonium oxamate as a lactate dehydrogenase (LDH) inhibitor?

this compound acts as a competitive inhibitor of LDH-A, binding to the enzyme's active site and blocking its interaction with pyruvate. This inhibition disrupts anaerobic glycolysis, a critical energy production pathway in cancer cells, leading to reduced ATP synthesis and accumulation of reactive oxygen species (ROS). The resultant metabolic stress triggers cell cycle arrest (e.g., G2/M phase) and apoptosis via caspase-3 activation and mitochondrial pathway dysregulation .

Q. How is this compound synthesized for laboratory use?

this compound is typically prepared by neutralizing oxalic acid with ammonium hydroxide or ammonium carbonate in aqueous solutions. The reaction produces ammonium oxalate, which can be further processed to obtain the oxamate derivative. The general reaction is:

H2C2O4+2NH4OH(NH4)2C2O4+2H2O\text{H}_2\text{C}_2\text{O}_4 + 2\text{NH}_4\text{OH} \rightarrow (\text{NH}_4)_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O}

This method ensures high purity for analytical and research-grade applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and chemical safety goggles.
  • Engineering controls (e.g., fume hoods) to limit airborne exposure.
  • Immediate flushing of contaminated skin/eyes with water for ≥15 minutes.
  • Prohibition of eating/drinking in lab areas.
  • Storage in tightly sealed containers away from acids or oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to assess the dose-dependent effects of this compound on cancer cell viability?

A robust experimental design includes:

  • Cell lines : Use validated cancer models (e.g., nasopharyngeal carcinoma CNE-1/CNE-2 cells).
  • Dosage range : 0–100 mM oxamate, with 24–48 h exposure times.
  • Assays :
    • MTT assay for cell viability.
    • Flow cytometry with propidium iodide/Annexin V staining to quantify apoptosis and cell cycle phases.
    • Western blotting for cyclin B1, CDK1, Bax, and cleaved caspase-3 to validate mechanistic pathways.
  • Controls : Untreated cells and ROS scavengers (e.g., NAC) to confirm oxidative stress involvement.
  • Replicates : Triplicate measurements with three independent experiments to ensure statistical rigor .

Q. How do studies reconcile contradictory results on this compound’s efficacy across different cancer models?

Discrepancies arise due to:

  • Metabolic heterogeneity : Tumors with high glycolytic flux (e.g., cervical, liver cancers) show stronger sensitivity to LDH-A inhibition than oxidative phosphorylation-dependent cancers.
  • Experimental variables : Differences in oxamate concentrations (e.g., 20 mM vs. 100 mM), exposure durations, and cell line-specific genetic backgrounds.
  • Compensatory pathways : Some cancers activate alternative metabolic routes (e.g., glutaminolysis) upon LDH-A inhibition.
    Meta-analyses of TCGA datasets and in vivo validation (e.g., mouse xenografts) are critical to contextualize findings .

Q. What methodologies are used to evaluate this compound’s synergistic effects with radiotherapy or chemotherapy?

  • Radiosensitivity assays : Irradiate oxamate-treated cells (e.g., 2–6 Gy doses) and measure clonogenic survival.
  • Combination therapy : Co-administer oxamate with cisplatin or paclitaxel; assess synergy via Chou-Talalay combination indices.
  • Metabolic profiling : Quantify lactate production, glucose uptake, and ATP levels post-treatment to confirm pathway inhibition .

Q. How can researchers address variability in this compound’s inhibitory potency due to pH or ionic strength in in vitro assays?

  • Buffer optimization : Use pH-stable buffers (e.g., HEPES, pH 7.4) to maintain consistent experimental conditions.
  • Enzyme kinetics : Perform ITC (isothermal titration calorimetry) or spectrophotometric LDH activity assays under controlled ionic strengths (e.g., 150 mM NaCl).
  • Data normalization : Express results relative to vehicle-treated controls and account for batch-specific variations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium oxamate
Reactant of Route 2
Ammonium oxamate

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